molecular formula C6H7NO3S B13076771 2-[(1,3-Thiazol-5-yl)methoxy]acetic acid

2-[(1,3-Thiazol-5-yl)methoxy]acetic acid

Cat. No.: B13076771
M. Wt: 173.19 g/mol
InChI Key: JKBHBWBRLHYBIM-UHFFFAOYSA-N
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Description

2-[(1,3-Thiazol-5-yl)methoxy]acetic acid is a heterocyclic compound featuring a thiazole ring (a five-membered ring containing sulfur and nitrogen) linked via a methoxy group to an acetic acid moiety. This structure confers unique physicochemical properties, such as moderate hydrophilicity from the carboxylic acid and aromaticity from the thiazole, enabling diverse biological interactions.

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

2-(1,3-thiazol-5-ylmethoxy)acetic acid

InChI

InChI=1S/C6H7NO3S/c8-6(9)3-10-2-5-1-7-4-11-5/h1,4H,2-3H2,(H,8,9)

InChI Key

JKBHBWBRLHYBIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)COCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of 2-mercapto-4-methyl-5-thiazoleacetic acid involves various methods. One common approach is the condensation of 2-mercapto-4-methylthiazole with chloroacetic acid. The reaction proceeds under suitable conditions to yield the desired product.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.

Chemical Reactions Analysis

Reactivity:: 2-mercapto-4-methyl-5-thiazoleacetic acid can participate in several types of reactions:

    Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.

    Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.

Common Reagents and Conditions::

    Electrophilic Substitution: Alkylating agents, acyl chlorides, or other electrophiles.

    Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols) in appropriate solvents.

Major Products:: The specific products formed depend on the reaction conditions and reagents used. Functionalization at C-5 or C-2 positions can lead to various derivatives.

Scientific Research Applications

2-mercapto-4-methyl-5-thiazoleacetic acid finds applications in:

    Medicine: It is a precursor for certain drugs, including antifungal agents.

    Chemical Industry: Used in the synthesis of biocides, fungicides, and dyes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects varies based on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their modifications, and properties:

Compound Name Structural Features Key Physicochemical Properties
2-[(1,3-Thiazol-5-yl)methoxy]acetic acid Thiazole + methoxy linker + acetic acid Moderate logP, polar due to -COOH
[2-Amino-4-(4-ethylphenyl)-thiazol-5-yl]acetic acid () Amino and 4-ethylphenyl substituents on thiazole + acetic acid Increased hydrophobicity (logP ~3.5)
2-[4-Methyl-2-(methylsulfanyl)-thiazol-5-yl]acetic acid () Methyl and methylsulfanyl groups on thiazole + acetic acid Higher lipophilicity, metabolic stability
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid () Oxadiazole ring replacing thiazole + methoxy linker Enhanced π-π stacking potential
2-(4-Hydroxy-2-oxo-3H-thiazol-5-yl)acetic acid () Hydroxy and oxo groups on thiazole + acetic acid Higher solubility, hydrogen bonding capacity

Key Observations :

  • Substituent Effects: Amino groups (e.g., ) enhance hydrogen bonding with biological targets, while hydrophobic groups (e.g., ethylphenyl in ) improve membrane permeability .
  • Linker Modifications : Methylsulfanyl groups () may slow metabolic degradation compared to methoxy linkers .

Structure-Activity Relationships (SAR)

  • Position of Substituents : Substitution at the 4-position of thiazole (e.g., 4-ethylphenyl in ) enhances target affinity, possibly due to steric or electronic effects .
  • Functional Group Impact : Carboxylic acid groups are critical for binding to metal ions or charged residues in enzymes, as seen in anti-inflammatory agents like indomethacin () .
  • Heterocycle Flexibility : Oxadiazole analogs () may exhibit improved metabolic stability compared to thiazoles due to reduced susceptibility to enzymatic oxidation .

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